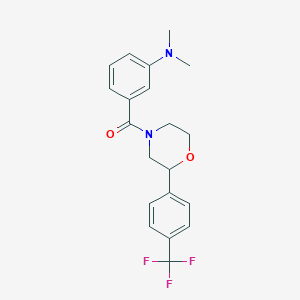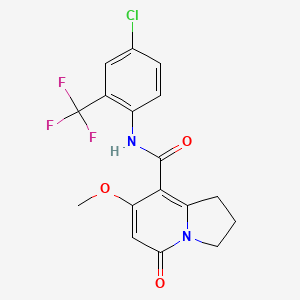![molecular formula C24H18FN3 B2562212 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-98-1](/img/structure/B2562212.png)
5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a fused ring system containing a pyrazole ring and a quinoline ring . The molecule also has a benzyl group attached to the 5-position, a fluorophenyl group attached to the 3-position, and a methyl group attached to the 8-position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[4,3-c]quinoline core, with the benzyl, fluorophenyl, and methyl groups attached at the 5, 3, and 8 positions, respectively . The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The benzyl, fluorophenyl, and methyl groups could potentially be modified or removed, and the pyrazolo[4,3-c]quinoline core could potentially undergo reactions at various positions .Applications De Recherche Scientifique
Antileishmanial Activity
Amidoximes, including our compound of interest, have garnered attention for their potential as antileishmanial agents. Researchers have explored their efficacy against Leishmania parasites, which cause leishmaniasis—a neglected tropical disease. The compound’s structure, featuring both a dihydrofuran and an amidoxime group, contributes to its activity. Further studies are needed to evaluate its effectiveness and mechanism of action .
Industrial and Environmental Applications
Amidoximes find applications beyond medicinal chemistry. They are extensively studied for environmental purposes, such as treating seawater or wastewater. Their ability to chelate metal ions makes them valuable in water purification and corrosion inhibition .
Drug Discovery Scaffold
Quinoline derivatives, like our compound, serve as essential scaffolds in drug discovery. Their versatile chemical properties allow modification for specific targets. Researchers explore quinolines as starting points for developing novel drugs in various therapeutic areas .
Anti-Corrosion Properties
A synthesized pyridazinone analog, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one , demonstrated anti-corrosion characteristics on carbon steel in acidic media. Investigating similar properties for our compound could be valuable for corrosion prevention .
Polymer Science
Amidoximes contribute to polymer science. Researchers explore their incorporation into polymer matrices for applications like drug delivery, sensors, and coatings. The compound’s unique structure may offer advantages in these contexts .
Organic Synthesis
Quinoline-based compounds serve as versatile building blocks in organic synthesis. Our compound’s benzyl and fluorophenyl substituents provide opportunities for further functionalization. Researchers can explore its use in constructing more complex molecules .
Orientations Futures
The study of complex organic molecules like “5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline” could lead to the discovery of new biological activities and potential therapeutic applications . Future research could also explore the synthesis of related compounds and the modification of the functional groups to tune the compound’s properties .
Propriétés
IUPAC Name |
5-benzyl-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-7-12-22-20(13-16)24-21(15-28(22)14-17-5-3-2-4-6-17)23(26-27-24)18-8-10-19(25)11-9-18/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHJULKYVBVCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

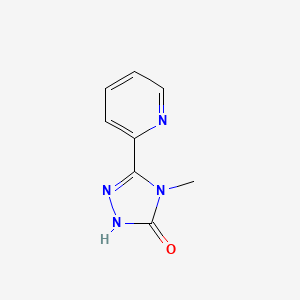

![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2562134.png)


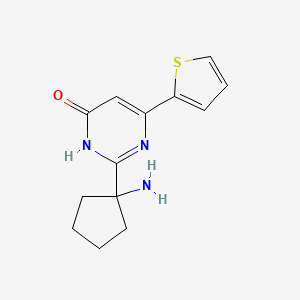
![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)
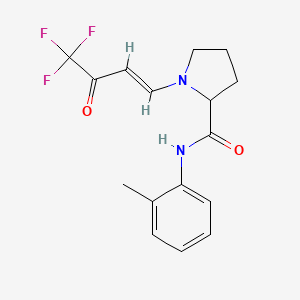
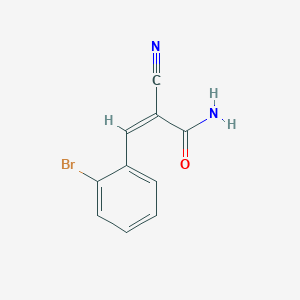
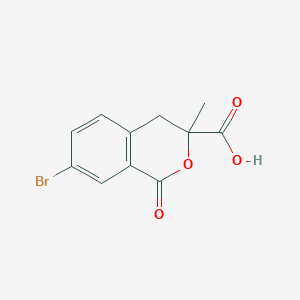
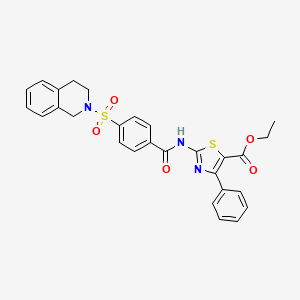
![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)
